1,4-Diiodo-2,3,5,6-tetramethylbenzene
Overview
Description
1,4-Diiodo-2,3,5,6-tetramethylbenzene is a chemical compound with the molecular formula C10H12I2 . It is also known as 3,6-Diiododurene .
Molecular Structure Analysis
The molecular structure of 1,4-Diiodo-2,3,5,6-tetramethylbenzene is characterized by the presence of two iodine atoms and four methyl groups attached to a benzene ring . The average molecular mass is 386.011 Da .Physical And Chemical Properties Analysis
1,4-Diiodo-2,3,5,6-tetramethylbenzene is a solid at 20°C . It has a density of 1.9±0.1 g/cm3, a boiling point of 343.2±37.0 °C at 760 mmHg, and a melting point of 136.0 to 141.0 °C . The compound has a molar refractivity of 71.4±0.3 cm3 .Scientific Research Applications
Summary of the Application
1,4-Diiodo-2,3,5,6-tetramethylbenzene is used in the modulation of the excited state emission characteristics of a simple pyromellitic diimide derivative. This is done by complexation with appropriate donor molecules of varying electronic characteristics to demonstrate the selective harvesting of emission from its locally excited (LE) and charge-transfer (CT) singlet and triplet states .
Methods of Application or Experimental Procedures
The method involves co-crystallization of the pyromellitic diimide with heavy-atom substituted and electron-rich aromatic donors . The electron-donating strength of the donors is gradually minimized from 1,4-diiodo-2,3,5,6-tetramethylbenzene to 1,2-diiodo-4,5-dimethylbenzene and 1-bromo-4-iodobenzene .
Results or Outcomes
This process leads to an unprecedented ambient CT phosphorescence with impressive efficiency and notable lifetime . It also modulates the source of ambient phosphorescence emission from the 3CT excited state to 3LE excited state .
2. Application in Suzuki Reaction
Summary of the Application
1,4-Diiodo-2,3,5,6-tetramethylbenzene is used in the Suzuki reaction . It is also used as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The outcomes include the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes . It is also employed in the preparation of 1,4-diiodo-2,5-didodecylbenzene, which is a starting reagent for the synthesis of oligo (1,4-phenylene ethynylene) .
3. Application in Through-Space Charge-Transfer Interactions
Summary of the Application
1,4-Diiodo-2,3,5,6-tetramethylbenzene is used in a modular, non-covalent approach to bias the entire excited state landscape of an organic molecule using tunable ‘through-space charge-transfer’ interactions with appropriate donors .
Methods of Application or Experimental Procedures
The method involves complexation with appropriate donor molecules of varying electronic characteristics . The electron-donating strength of the donors is gradually minimized from 1,4-diiodo-2,3,5,6-tetramethylbenzene to 1,2-diiodo-4,5-dimethylbenzene and 1-bromo-4-iodobenzene .
Results or Outcomes
This process leads to an unprecedented ambient charge-transfer (CT) phosphorescence with impressive efficiency and notable lifetime . It also modulates the source of ambient phosphorescence emission from the 3CT excited state to 3LE excited state .
4. Application in Crystal Packing Formation
Summary of the Application
1,4-Diiodo-2,3,5,6-tetramethylbenzene plays a significant role in the crystal packing formation in the structures of 1,4-diiodo-2,5-dimethyl- and 1,3,4,6-tetraiodo-2,5-dimethylbenzene .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The outcomes include the formation of crystal packing in the structures of 1,4-diiodo-2,5-dimethyl- and 1,3,4,6-tetraiodo-2,5-dimethylbenzene .
Safety And Hazards
properties
IUPAC Name |
1,4-diiodo-2,3,5,6-tetramethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12I2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKCEXICRGEWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1I)C)C)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409243 | |
Record name | 1,4-Diiodo-2,3,5,6-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diiodo-2,3,5,6-tetramethylbenzene | |
CAS RN |
3268-21-1 | |
Record name | 1,4-Diiodo-2,3,5,6-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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